molecular formula C22H19NPS+ B14028219 Triphenyl(thiazol-5-ylmethyl)phosphonium

Triphenyl(thiazol-5-ylmethyl)phosphonium

Cat. No.: B14028219
M. Wt: 360.4 g/mol
InChI Key: GTFRNMWXSILPEI-UHFFFAOYSA-N
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Description

Triphenyl(thiazol-5-ylmethyl)phosphonium is a compound that combines the structural features of triphenylphosphonium and thiazoleThe thiazole ring is a five-membered heterocyclic compound containing nitrogen and sulfur atoms, which is known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyl(thiazol-5-ylmethyl)phosphonium typically involves the reaction of triphenylphosphine with a thiazole derivative. One common method is the reaction of triphenylphosphine with thiazol-5-ylmethyl bromide under mild conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Triphenyl(thiazol-5-ylmethyl)phosphonium can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield triphenylphosphine oxide derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of triphenyl(thiazol-5-ylmethyl)phosphonium involves its interaction with cellular components. The triphenylphosphonium group is known for its ability to target mitochondria due to its positive charge, which allows it to accumulate in the negatively charged mitochondrial membrane. This targeting can enhance the delivery of therapeutic agents to mitochondria, potentially improving their efficacy . The thiazole ring may interact with various enzymes and proteins, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenyl(thiazol-5-ylmethyl)phosphonium is unique due to the combination of the triphenylphosphonium group and the thiazole ring. This combination allows it to target mitochondria while also exhibiting the biological activities associated with thiazole derivatives. This dual functionality makes it a valuable compound for research in drug delivery and therapeutic applications .

Properties

Molecular Formula

C22H19NPS+

Molecular Weight

360.4 g/mol

IUPAC Name

triphenyl(1,3-thiazol-5-ylmethyl)phosphanium

InChI

InChI=1S/C22H19NPS/c1-4-10-19(11-5-1)24(17-22-16-23-18-25-22,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18H,17H2/q+1

InChI Key

GTFRNMWXSILPEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CN=CS2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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